Cas no 431-21-0 (2,3-Dibromo-1,1,1-trifluoropropane)

2,3-Dibromo-1,1,1-trifluoropropane (C₃H₃Br₂F₃) is a halogenated organic compound featuring both bromine and fluorine substituents. Its molecular structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds. The presence of bromine atoms enhances its utility in substitution and elimination reactions, while the trifluoromethyl group contributes to stability and lipophilicity. This compound is often employed in pharmaceutical and agrochemical research due to its ability to introduce fluorinated motifs into target molecules. It is typically handled under controlled conditions due to its reactivity and potential hazards. Storage recommendations include protection from light and moisture to maintain stability.
2,3-Dibromo-1,1,1-trifluoropropane structure
431-21-0 structure
Product Name:2,3-Dibromo-1,1,1-trifluoropropane
CAS No:431-21-0
MF:C3H3Br2F3
MW:255.859130144119
CID:37356
PubChem ID:2736806
Update Time:2025-05-20

2,3-Dibromo-1,1,1-trifluoropropane Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dibromo-3,3,3-trifluoropropane
    • 2,3-Dibromo-1,1,1-trifluoropropane
    • C3H3Br2F3
    • InChI=1/C3H3Br2F3/c4-1-2(5)3(6,7)8/h2H,1H2
    • 431-21-0
    • AKOS005258986
    • XFOCTDPLVDZSGA-UHFFFAOYSA-
    • 1,1,1-trifluoro-2,3-dibromopropane
    • FT-0606349
    • A826162
    • SCHEMBL2005096
    • AMY6858
    • MFCD00042235
    • 2,3-dibromo-1,1,1-trifluoro-propane
    • XFOCTDPLVDZSGA-UHFFFAOYSA-N
    • DTXSID40861930
    • AS-10204
    • DTXCID80810780
    • DB-051030
    • FD98685
    • 630-997-3
    • MDL: MFCD00042235
    • Inchi: 1S/C3H3Br2F3/c4-1-2(5)3(6,7)8/h2H,1H2
    • InChI Key: XFOCTDPLVDZSGA-UHFFFAOYSA-N
    • SMILES: BrC(CBr)C(F)(F)F

Computed Properties

  • Exact Mass: 253.85500
  • Monoisotopic Mass: 253.855
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 69.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9

Experimental Properties

  • Density: 2,117 g/cm3
  • Boiling Point: 115-116°C
  • Flash Point: 25.4 °C
  • Refractive Index: 1.4285
  • PSA: 0.00000
  • LogP: 2.70710

2,3-Dibromo-1,1,1-trifluoropropane Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

2,3-Dibromo-1,1,1-trifluoropropane Customs Data

  • HS CODE:2903799090
  • Customs Data:

    China Customs Code:

    2903799090

    Overview:

    2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Summary:

    2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,3-Dibromo-1,1,1-trifluoropropane Pricemore >>

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2,3-Dibromo-1,1,1-trifluoropropane Related Literature

Additional information on 2,3-Dibromo-1,1,1-trifluoropropane

Professional Introduction to 2,3-Dibromo-1,1,1-trifluoropropane (CAS No. 431-21-0)

2,3-Dibromo-1,1,1-trifluoropropane is a fluorinated brominated hydrocarbon with the molecular formula C₃HBr₂F₃. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and versatile applications. As a member of the halogenated alkane family, it exhibits distinct reactivity patterns that make it a valuable intermediate in synthetic chemistry and material science.

The compound is characterized by the presence of two bromine atoms and three fluorine atoms attached to a propane backbone. This specific arrangement imparts a high degree of electron-withdrawing effects, which influences its chemical behavior in various reactions. The fluorine substituents enhance its stability and reactivity in certain conditions, making it particularly useful in the synthesis of more complex molecules.

In recent years, 2,3-Dibromo-1,1,1-trifluoropropane has been extensively studied for its potential applications in pharmaceuticals. Its ability to serve as a building block for more intricate structures has led to its incorporation in the development of novel therapeutic agents. For instance, researchers have explored its utility in constructing bioactive molecules that target specific biological pathways. The bromine atoms provide handles for further functionalization, allowing chemists to tailor the compound's properties for targeted drug delivery systems.

The pharmaceutical industry has shown particular interest in this compound due to its role in synthesizing antiviral and anticancer agents. The unique combination of bromine and fluorine atoms facilitates the formation of carbon-heteroatom bonds that are essential for drug efficacy. Recent studies have demonstrated its effectiveness in generating intermediates that exhibit potent inhibitory activity against various disease-causing pathogens.

Beyond pharmaceuticals, 2,3-Dibromo-1,1,1-trifluoropropane finds applications in agrochemicals and specialty chemicals. Its structural features make it an excellent precursor for developing pesticides and herbicides with improved environmental stability and bioavailability. The compound's resistance to degradation ensures prolonged activity in agricultural settings, contributing to higher crop yields and sustainable farming practices.

The synthesis of 2,3-Dibromo-1,1,1-trifluoropropane involves multi-step processes that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity. Techniques such as halogen exchange reactions and fluorination methods are commonly employed to achieve the desired product configuration. These processes highlight the compound's significance as a key intermediate in industrial-scale chemical manufacturing.

In academic research, this compound has been utilized to investigate fundamental principles of organic chemistry. Its reactivity patterns provide insights into how halogen substituents influence molecular interactions and transformations. Such studies contribute to the broader understanding of chemical bonding and reaction mechanisms, fostering innovation in both theoretical and applied chemistry.

The environmental impact of using 2,3-Dibromo-1,1,1-trifluoropropane is another critical consideration. While its applications are numerous, researchers are continuously evaluating ways to minimize any potential ecological risks associated with its use. Efforts are underway to develop greener synthetic routes that reduce waste generation and improve energy efficiency. These initiatives align with global trends toward sustainable chemistry practices.

The future prospects for this compound remain promising as new research emerges. Ongoing studies aim to uncover additional applications in areas such as nanotechnology and advanced materials science. The unique properties of C₃HBr₂F₃ make it a candidate for developing novel materials with enhanced performance characteristics.

In conclusion, 2,3-Dibromo-1,1,1-trifluoropropane (CAS No. 431-21-0) is a multifaceted compound with broad utility across multiple industries. Its role in pharmaceutical development underscores its importance as a synthetic intermediate capable of yielding high-value products. As research advances, this compound will likely continue to play a pivotal role in shaping the future of chemical innovation.

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